molecular formula C9H10FNO4S B2486156 [(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid CAS No. 287403-15-0

[(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid

Cat. No. B2486156
M. Wt: 247.24
InChI Key: LWYIAFIJPSFZQQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related fluorinated molecules and compounds with similar functional groups has been documented. For instance, compounds with fluorophenyl groups attached to an acetate anion through specific dihedral angles and subjected to various synthesis methods, including reactions with chlorosulfonic acid, have been explored. These methodologies provide a foundation for synthesizing [(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid, highlighting the reactivity of fluorinated and sulfonyl groups in complex organic syntheses (Burns & Hagaman, 1993); (Rublova et al., 2017).

Molecular Structure Analysis

Structural characterization of related sulfonyl and fluorinated compounds through X-ray crystallography reveals detailed insights into their molecular architecture. For example, studies on sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride have shown the ability to form organized molecular crystals, indicating how fluorine and sulfonyl groups influence molecular packing and stability (Rublova et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving fluorinated and sulfonyl compounds often lead to interesting properties and reactivity patterns. For instance, the synthesis of related compounds demonstrates the role of sulfuric acid in promoting sulfonation reactions, influencing the chemical behavior and functional group transformations relevant to [(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid (Kariuki et al., 2022).

Scientific Research Applications

  • Sulfonyl Fluorides in Synthetic Methods Development

    • Application : Sulfonyl fluorides are used as electrophilic warheads by both medicinal chemists and chemical biologists . They have diverse applications being reported .
    • Method : New synthetic approaches that start with sulfur-containing substrates include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols .
    • Results : The balance of reactivity and stability that is so attractive for these applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists .
  • N-Fluorobenzenesulfonimide in Direct Fluorination and Amination

    • Application : N-Fluorobenzenesulfonimide is used for the direct fluorination and amination of (hetero)aromatic C–H bonds .
    • Method : This involves the use of N-Fluorobenzenesulfonimide as a versatile fluorine and amine source .
    • Results : This method has led to the synthesis of fluoroarenes, which are one of the most important structural motifs in medicinal chemistry that display a broad spectrum of biological and pharmacological activities .
  • Sodium Sulfinates in Synthetic Methods Development

    • Application : Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .
    • Method : Substantial progress has been made over the last decade in the utilization of sodium sulfinates emerging as sulfonylating, sulfenylating or sulfinylating reagents, depending on reaction conditions .
    • Results : Remarkable advancement has been made in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .
  • Fluorosulfonylation

    • Application : The first synthesis of sulfonyl fluorides was achieved by treating aromatic hydrocarbons with fluorosulfonic acid .
    • Method : This involves the use of fluorosulfonic acid .
    • Results : This method has led to the synthesis of sulfonyl fluorides .
  • Sodium Sulfinates in Synthetic Methods Development

    • Application : Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .
    • Method : Substantial progress has been made over the last decade in the utilization of sodium sulfinates emerging as sulfonylating, sulfenylating or sulfinylating reagents, depending on reaction conditions .
    • Results : Remarkable advancement has been made in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .
  • Fluorosulfonylation

    • Application : The first synthesis of sulfonyl fluorides was achieved by treating aromatic hydrocarbons with fluorosulfonic acid .
    • Method : This involves the use of fluorosulfonic acid .
    • Results : This method has led to the synthesis of sulfonyl fluorides .

Safety And Hazards

[(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid is labeled as an irritant . For safety, it is recommended to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation .

properties

IUPAC Name

2-[(4-fluorophenyl)sulfonyl-methylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO4S/c1-11(6-9(12)13)16(14,15)8-4-2-7(10)3-5-8/h2-5H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYIAFIJPSFZQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)S(=O)(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid

Synthesis routes and methods

Procedure details

Ethyl 2-(4-fluoro-N-methylphenylsulfonamido)acetate (2.27 g) was dissolved in THF (20 mL) and 0.5 N LiOH solution (20 mL) was added. The mixture was stirred at room temperature for 5 h. Solvents were evaporated and the residue was dissolved in water, filtered and acidified with hydrochloric acid. The white solid was filtered to give [(4-fluoro-benzenesulfonyl)-methyl-amino]-acetic acid (1.68 g). LRMS calcd for C9H10FNO4S (m/e) 247.0; obsd 246.1 (ES−).
Quantity
2.27 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

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